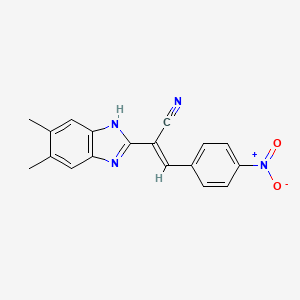

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as DMNAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities by targeting specific enzymes or receptors involved in the proliferation or survival of cancer cells, viruses, or bacteria. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, metal-organic frameworks, and coordination polymers. In analytical chemistry, this compound has been employed as a probe for the detection of metal ions or biomolecules based on its fluorescence or electrochemical properties.

Mecanismo De Acción

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile varies depending on its target enzyme or receptor. For example, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site and blocking the formation of thymidylate. This compound has also been reported to interact with the dopamine D2 receptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release, by acting as a partial agonist or antagonist depending on the cellular context.

Biochemical and Physiological Effects

This compound has been shown to exert various biochemical and physiological effects depending on the concentration, duration, and route of administration. For example, this compound has been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the intrinsic or extrinsic pathway. This compound has also been shown to modulate the immune response by regulating the production of cytokines or chemokines by immune cells. In addition, this compound has been found to affect the central nervous system by altering the release or uptake of neurotransmitters such as dopamine, serotonin, or norepinephrine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound can also be easily synthesized and modified to obtain derivatives with different properties. However, this compound also has some limitations, such as its toxicity, which may affect the viability or function of cells or organisms at high concentrations. This compound may also exhibit nonspecific interactions with other biomolecules or materials, which may interfere with the interpretation of experimental results.

Direcciones Futuras

There are several future directions for 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile research, such as:

1. Developing more potent or selective this compound derivatives for specific applications, such as cancer therapy or biosensing.

2. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models.

3. Elucidating the molecular mechanisms of this compound action on its target enzymes or receptors using structural biology or computational modeling.

4. Exploring the potential of this compound as a tool for studying biological processes or materials properties, such as protein-protein interactions or metal ion sensing.

5. Collaborating with other research fields to integrate this compound-based approaches with other techniques or technologies, such as gene editing or nanotechnology.

Conclusion

In conclusion, this compound is a versatile chemical compound that has shown great potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new discoveries and innovations in various fields, which may benefit human health and well-being.

Métodos De Síntesis

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the condensation of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 4-nitrobenzyl cyanide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Propiedades

IUPAC Name |

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-7-16-17(8-12(11)2)21-18(20-16)14(10-19)9-13-3-5-15(6-4-13)22(23)24/h3-9H,1-2H3,(H,20,21)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSUXHZELPKJCX-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5488298.png)

![8-chloro-4-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-2-methylquinoline](/img/structure/B5488301.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5488308.png)

![3-(butylthio)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488316.png)

![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-butanol hydrochloride](/img/structure/B5488345.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5488351.png)

![N-methyl-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinecarboxamide](/img/structure/B5488361.png)

![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488377.png)

![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)

![2-[2-(4-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5488390.png)